molecular formula C23H46N2O2 B14173286 N-[3-(decanoylamino)propyl]decanamide CAS No. 5557-02-8

N-[3-(decanoylamino)propyl]decanamide

Katalognummer: B14173286
CAS-Nummer: 5557-02-8
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: SYDKRATUENSCHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(decanoylamino)propyl]decanamide is an organic compound with the molecular formula C23H46N2O2. It is a type of amide, specifically a decanamide, which is characterized by the presence of a decanoyl group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(decanoylamino)propyl]decanamide typically involves the reaction of decanoic acid with 3-aminopropylamine to form the intermediate N-(3-aminopropyl)decanamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(decanoylamino)propyl]decanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[3-(decanoylamino)propyl]decanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(decanoylamino)propyl]decanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(dimethylamino)propyl]decanamide
  • N-[3-(decanoylamino)propyl]dodecanamide
  • N-[3-(dimethylamino)propyl]dodecanamide N-oxide

Uniqueness

N-[3-(decanoylamino)propyl]decanamide is unique due to its specific chain length and the presence of both decanoyl and propyl groups. This gives it distinct surfactant properties compared to similar compounds with different chain lengths or functional groups. Its specific structure allows for unique interactions with biological membranes and proteins, making it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

5557-02-8

Molekularformel

C23H46N2O2

Molekulargewicht

382.6 g/mol

IUPAC-Name

N-[3-(decanoylamino)propyl]decanamide

InChI

InChI=1S/C23H46N2O2/c1-3-5-7-9-11-13-15-18-22(26)24-20-17-21-25-23(27)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27)

InChI-Schlüssel

SYDKRATUENSCHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.